Boc-Asn(Trt)-OH Boc-Asn(Trt)-OH
Brand Name: Vulcanchem
CAS No.: 132388-68-2
VCID: VC21537979
InChI: InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Molecular Formula: C28H30N2O5
Molecular Weight: 474.5 g/mol

Boc-Asn(Trt)-OH

CAS No.: 132388-68-2

Cat. No.: VC21537979

Molecular Formula: C28H30N2O5

Molecular Weight: 474.5 g/mol

* For research use only. Not for human or veterinary use.

Boc-Asn(Trt)-OH - 132388-68-2

CAS No. 132388-68-2
Molecular Formula C28H30N2O5
Molecular Weight 474.5 g/mol
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid
Standard InChI InChI=1S/C28H30N2O5/c1-27(2,3)35-26(34)29-23(25(32)33)19-24(31)30-28(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,29,34)(H,30,31)(H,32,33)/t23-/m0/s1
Standard InChI Key PYGOCFDOBSXROC-QHCPKHFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Chemical Identity and Structure

Nomenclature and Basic Information

Boc-Asn(Trt)-OH, also known as N-(tert-Butoxycarbonyl)-N-beta-Trityl-L-Asparagine, is a protected form of the amino acid asparagine . The compound has a CAS number of 132388-68-2 and molecular formula C₂₈H₃₀N₂O₅ . Its molecular weight is 474.5 g/mol, as determined by computational methods . The compound appears as a white to almost white powder or crystals under standard conditions .

Structural Components

The molecule consists of three key structural elements:

  • The asparagine amino acid core

  • A tert-butoxycarbonyl (Boc) protecting group on the alpha-amino position

  • A trityl (triphenylmethyl) protecting group on the beta-amide side chain

The IUPAC name of the L-isomer is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid , while the D-isomer is designated as (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(tritylamino)butanoic acid .

Stereochemistry and Isomers

Two stereoisomers of this compound exist:

  • Boc-Asn(Trt)-OH: The L-isomer with S configuration at the alpha carbon

  • Boc-D-Asn(Trt)-OH: The D-isomer with R configuration at the alpha carbon

The L-isomer is more commonly used in peptide synthesis due to the predominance of L-amino acids in natural proteins.

Synthesis and Preparation Methods

Solution Preparation for Research Applications

For research applications, GlpBio provides specific guidelines for preparing stock solutions of Boc-Asn(Trt)-OH as shown in Table 1.

Table 1: Stock Solution Preparation Guidelines for Boc-Asn(Trt)-OH

Concentration1 mg5 mg10 mg
1 mM2.107 mL10.5352 mL21.0704 mL
5 mM0.4214 mL2.107 mL4.2141 mL
10 mM0.2107 mL1.0535 mL2.107 mL

Functional Role in Peptide Synthesis

Protection Strategy

Boc-Asn(Trt)-OH serves a critical function in peptide synthesis by providing orthogonal protection for the reactive groups in asparagine:

  • The Boc group (tert-butoxycarbonyl) protects the alpha-amino group, preventing undesired reactions during coupling steps

  • The trityl group (triphenylmethyl) protects the side chain amide functionality, preventing dehydration side reactions during activation, particularly with carbodiimide reagents

Advantages in Peptide Synthesis

The trityl protection strategy offers several advantages in peptide synthesis:

  • Prevention of dehydration side reactions of the amide side chain during activation

  • Enhanced solubility in standard peptide synthesis solvents

  • Selective removal under mild acidic conditions

Applications in Research and Development

Solid-Phase Peptide Synthesis

Boc-Asn(Trt)-OH is widely employed in solid-phase peptide synthesis (SPPS), where it enables the controlled incorporation of asparagine residues into growing peptide chains . Its solubility properties and protected side chain make it suitable for various coupling methodologies.

Pharmaceutical Research

The compound plays a significant role in pharmaceutical research and drug development, particularly in the creation of peptide-based therapeutics and biologically active molecules . The ability to precisely incorporate asparagine residues into peptides allows researchers to create synthetic peptides with specific structural and functional properties.

Comparative Analysis with Related Compounds

Structural Variants

Several structural variants of protected asparagine exist, each with specific applications in peptide chemistry:

Table 2: Comparison of Protected Asparagine Derivatives

CompoundAlpha ProtectionSide Chain ProtectionKey CharacteristicsReferences
Boc-Asn(Trt)-OHBoc groupTrityl groupStandard Boc chemistry protection
Boc-D-Asn(Trt)-OHBoc groupTrityl groupD-isomer, for D-amino acid incorporation
Fmoc-Asn(Trt)-OHFmoc groupTrityl groupHigher solubility in peptide synthesis solvents
Bpoc-Asn(Trt)-OHBpoc groupTrityl groupHighly soluble in CH₂Cl₂, efficient coupling

Protection Strategy Alternatives

The trityl (Trt) group represents just one of several possible side-chain protection strategies for asparagine. Alternative approaches may include Dmcp-protected derivatives, which reportedly exhibit faster coupling rates than the trityl-protected equivalents .

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